N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-3-6-15(7-4-13)21-25-24-18-9-10-20(26-27(18)21)29-12-19(28)23-16-8-5-14(2)17(22)11-16/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRNTPNNUWUNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the triazolopyridazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the introduction of the sulfanylacetamide group through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has investigated its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique structure makes it a candidate for use in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be compared with other compounds that feature similar structural motifs, such as:
This compound: This compound shares the triazolopyridazine core and sulfanylacetamide group, but may differ in the substitution pattern on the phenyl rings.
This compound: Similar compounds may include variations in the triazolopyridazine core, such as different substitution patterns or additional functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its significance in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by a triazolo-pyridazine moiety linked to a chloro-methylphenyl group and an acetamide functional group. The molecular formula is , indicating the presence of chlorine, nitrogen, and sulfur atoms which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing triazole and pyridine scaffolds have demonstrated significant antibacterial and antifungal properties. The presence of the sulfanyl group may enhance these effects by improving solubility and bioavailability.
- Antimalarial Activity : Studies on related compounds suggest that they can inhibit enzymes critical to the life cycle of Plasmodium falciparum, the causative agent of malaria. For instance, compounds targeting falcipain-2 have shown promising results in vitro with IC50 values as low as 2.24 μM .
- Anticancer Properties : The structural components of this compound may also contribute to anticancer activity. Similar derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may interact with various receptors to exert its effects on cellular signaling pathways.
- Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study on triazolo-pyridine derivatives indicated that modifications in the phenyl ring significantly influenced their antimicrobial efficacy .
- Another investigation highlighted the antimalarial potential of triazolo compounds through their ability to inhibit cysteine proteases in P. falciparum .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
